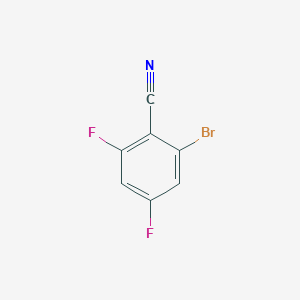

2-Bromo-4,6-difluorobenzonitrile

Descripción general

Descripción

2-Bromo-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol. It is a useful research compound, often utilized in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,6-difluorobenzonitrile typically involves the following steps :

Raw Materials: The raw materials are added to a three-necked flask according to the proportion.

Heating and Refluxing: The mixture is heated and refluxed for 10 hours at normal pressure.

Distillation: A solvent is distilled at normal pressure, followed by the addition of water to continuously distill the product.

Cooling and Filtration: The distilled aqueous solution is naturally cooled to room temperature and subjected to suction filtration. The filter cake is washed with water to neutrality, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: A nucleophile interacts with the aromatic system, leading to the substitution of one of the halogen atoms (bromine or fluorine) with the nucleophile.

Bromination and Diazotization: These reactions are part of the synthetic route for producing the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Molecules that donate an electron pair.

Brominating Agents: Such as N-bromosuccinimide.

Diazotizing Agents: Such as sodium nitrite and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview:

2-Bromo-4,6-difluorobenzonitrile is a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it suitable for developing drug candidates targeting various diseases.

Key Applications:

- Drug Development: It is used to synthesize compounds with potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drug research.

- Structure-Activity Relationship (SAR) Studies: This compound aids in understanding how modifications affect biological activity, facilitating the design of more effective drugs.

Case Study:

A study on derivatives of this compound indicated promising biological activity against cancer cell lines, suggesting its potential as a scaffold for new anti-cancer agents.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard reagent for various analytical techniques.

Key Applications:

- Chromatography and Spectroscopy: It is utilized to create calibration curves and as a reference compound due to its distinct spectral properties.

- Quality Control: The compound enhances the accuracy of analytical methods by providing reliable benchmarks for quantifying other substances.

Data Table: Analytical Methods Using this compound

| Method | Application | Benefits |

|---|---|---|

| HPLC | Quantification of pharmaceuticals | High specificity and sensitivity |

| NMR Spectroscopy | Structural analysis | Clear spectral fingerprint |

| GC-MS | Environmental monitoring | Detects trace levels |

Environmental Studies

Overview:

Research into the environmental impact of this compound focuses on its behavior and degradation in natural ecosystems.

Key Applications:

- Ecotoxicology Studies: Investigations assess the compound's toxicity to aquatic life and its persistence in soil and water.

- Risk Assessment: Findings contribute to environmental safety evaluations regarding the use and disposal of chemicals containing this compound.

Case Study:

A recent ecotoxicological assessment demonstrated that this compound has low toxicity to non-target species, supporting its safer application in agrochemicals.

Organic Electronics

Overview:

The compound is explored for its role in developing organic semiconductors essential for modern electronic devices.

Key Applications:

- OLEDs and Flexible Displays: It is utilized in synthesizing materials with high charge mobility and stability.

Data Table: Properties of Organic Semiconductors Derived from this compound

| Property | Value |

|---|---|

| Charge Mobility | High |

| Stability | Excellent |

| Application | OLEDs |

Agrochemicals

Overview:

In agrochemical research, this compound acts as a precursor in synthesizing novel pesticides and herbicides.

Key Applications:

- Targeted Formulations: The compound undergoes transformations to produce active ingredients that are selective against specific pests while minimizing harm to non-target organisms.

Case Study:

Field trials of new formulations based on this compound showed effective pest control with reduced environmental impact compared to traditional pesticides.

Material Science

Overview:

The compound is investigated for its potential in enhancing the properties of polymers and coatings.

Key Applications:

- Polymer Additives: It is used to produce copolymers that improve flexibility and flame resistance in plastics.

Nanotechnology

Overview:

Research into nanomaterials has identified this compound as a component in synthesizing nanoparticles with unique properties.

Key Applications:

- Quantum Dots: The compound contributes to controlling the size and shape of nanoparticles for applications in photonics and electronics.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,6-difluorobenzonitrile involves nucleophilic aromatic substitution reactions. In these reactions, a nucleophile interacts with the aromatic system, leading to the substitution of one of the halogen atoms (bromine or fluorine) with the nucleophile. This interaction affects the molecular targets and pathways involved in the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-Bromo-4,6-difluorobenzonitrile include :

- 4-Bromo-2,6-difluorobenzonitrile

- 3-Bromo-4-isobutyloxyphenyl carbothioamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

2-Bromo-4,6-difluorobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula and features a nitrile group along with bromine and fluorine substituents. The presence of these halogens can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Appearance | Solid |

| Purity | ≥95% |

Target Interactions : The compound is believed to interact with various biological targets. Its nitrile group allows it to act as a nucleophile, potentially forming new carbon-carbon bonds with biological molecules, which could alter their functions.

Biochemical Pathways : Given its structure, this compound may participate in several biochemical pathways. It could engage in nucleophilic substitution reactions or coupling reactions, leading to the synthesis of more complex organic molecules.

Pharmacokinetics : The pharmacokinetic profile of this compound indicates that it is likely metabolized through hydrolysis and reduction reactions. Understanding its metabolic pathways is crucial for assessing its efficacy and safety in therapeutic contexts.

Biological Activity

Recent studies have indicated that derivatives of this compound exhibit promising biological activity. For instance, some analogs have shown significant potency in inhibiting specific biological targets related to disease processes.

Case Studies

- Antimicrobial Activity : A study exploring the antimicrobial properties of various derivatives found that certain compounds derived from this compound exhibited enhanced activity against specific bacterial strains. These findings suggest potential applications in developing new antibiotics .

- Cancer Research : Research has indicated that compounds related to this compound can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs). This mechanism suggests a pathway for developing anticancer therapies .

- Neuroprotective Effects : Preliminary tests have shown that some derivatives possess neuroprotective properties, indicating potential for treating neurodegenerative diseases. These studies highlight the versatility of the compound in addressing various health issues.

Toxicological Profile

The toxicological assessment of this compound indicates that it may pose risks such as skin irritation and acute toxicity upon exposure. Safety data sheets recommend handling precautions due to its harmful effects when ingested or inhaled .

Propiedades

IUPAC Name |

2-bromo-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHYHGFMOWUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.